molecular formula C10H14FN B13276649 3-fluoro-4-methyl-N-(propan-2-yl)aniline

3-fluoro-4-methyl-N-(propan-2-yl)aniline

Cat. No.: B13276649
M. Wt: 167.22 g/mol
InChI Key: DDOHJVGDIOHVST-UHFFFAOYSA-N
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Description

3-fluoro-4-methyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the 3-position and a methyl group at the 4-position Additionally, the nitrogen atom is bonded to an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-fluoro-4-methyl-N-(propan-2-yl)aniline involves the alkylation of 3-fluoro-4-methylaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-fluoro-4-methyl-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-4-methyl-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 3-fluoro-4-methylaniline
  • 4-fluoro-N-(propan-2-yl)aniline
  • 3-fluoro-N-methyl-4-(propan-2-yl)aniline

Comparison: 3-fluoro-4-methyl-N-(propan-2-yl)aniline is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, as well as the isopropyl group attached to the nitrogen atom. These structural features can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

3-fluoro-4-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C10H14FN/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7,12H,1-3H3

InChI Key

DDOHJVGDIOHVST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)C)F

Origin of Product

United States

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